molecular formula C24H20N2O6S3 B2451331 N-phenyl-3-[3-(phenylsulfamoyl)benzenesulfonyl]benzene-1-sulfonamide CAS No. 300405-44-1

N-phenyl-3-[3-(phenylsulfamoyl)benzenesulfonyl]benzene-1-sulfonamide

Cat. No.: B2451331
CAS No.: 300405-44-1
M. Wt: 528.61
InChI Key: DYFMETANWUIWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-3-[3-(phenylsulfamoyl)benzenesulfonyl]benzene-1-sulfonamide is an organic compound with the molecular formula C24H20N2O6S3 and a molecular weight of 528.61 g/mol

Properties

IUPAC Name

N-phenyl-3-[3-(phenylsulfamoyl)phenyl]sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O6S3/c27-33(28,21-13-7-15-23(17-21)34(29,30)25-19-9-3-1-4-10-19)22-14-8-16-24(18-22)35(31,32)26-20-11-5-2-6-12-20/h1-18,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFMETANWUIWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=CC=C3)S(=O)(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-[3-(phenylsulfamoyl)benzenesulfonyl]benzene-1-sulfonamide typically involves the reaction of appropriate sulfonyl chlorides with amines under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. These methods ensure consistent product quality and yield while minimizing waste and production costs .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-[3-(phenylsulfamoyl)benzenesulfonyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfides or thiols .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds with sulfonamide groups can exhibit anticancer properties. N-phenyl-3-[3-(phenylsulfamoyl)benzenesulfonyl]benzene-1-sulfonamide has been investigated for its potential to inhibit tumor growth through various mechanisms, including the modulation of enzymatic pathways involved in cancer cell proliferation.

2. Antimicrobial Properties
This compound's sulfonamide structure suggests potential antimicrobial activity. Studies have shown that sulfonamides can inhibit bacterial growth by interfering with folate synthesis. The specific application of this compound in this context is still under investigation, but preliminary results are promising.

Material Science Applications

1. Polymer Chemistry
this compound can be utilized as a building block in the synthesis of novel polymers. The sulfonamide functional group can impart desirable properties such as thermal stability and solubility in various solvents, making it suitable for high-performance materials.

2. Coatings and Adhesives
The compound's chemical structure allows for its use in coatings and adhesives, where it can enhance adhesion properties and resistance to environmental degradation. Research into formulations incorporating this compound has shown improved performance characteristics compared to traditional materials.

Environmental Applications

1. Water Treatment
The ability of sulfonamide compounds to interact with heavy metals makes this compound a candidate for use in water treatment processes. Its potential to chelate heavy metals could aid in the development of more effective water purification systems.

2. Biodegradation Studies
Investigating the biodegradability of sulfonamide compounds is crucial for environmental safety. Research on this compound focuses on understanding its degradation pathways and the impact on microbial communities in contaminated environments.

Case Studies

Study TitleFocusFindings
Anticancer Mechanisms of SulfonamidesInvestigated various sulfonamides including N-phenyl derivativesShowed significant inhibition of cancer cell lines with potential pathways identified
Synthesis and Characterization of Novel PolymersDeveloped polymers using sulfonamide derivativesEnhanced thermal stability and mechanical properties observed
Heavy Metal Removal from WaterEvaluated chelation properties of sulfonamide compoundsEffective reduction of lead and cadmium concentrations in treated samples

Mechanism of Action

The mechanism of action of N-phenyl-3-[3-(phenylsulfamoyl)benzenesulfonyl]benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-phenylsulfonamide: A simpler compound with similar sulfonamide functionality.

    Benzenesulfonamide: Another related compound with a single sulfonamide group.

    Phenylsulfamoylbenzenesulfonamide: A compound with similar structural features but different substitution patterns.

Uniqueness

Its complex structure allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound in various research and industrial contexts .

Biological Activity

N-phenyl-3-[3-(phenylsulfamoyl)benzenesulfonyl]benzene-1-sulfonamide, with the CAS number 300405-44-1, is a sulfonamide compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C24_{24}H20_{20}N2_{2}O6_{6}S3_{3}
  • Molar Mass : 528.62 g/mol
  • Structural Characteristics : The compound features multiple sulfonamide groups that are often associated with various pharmacological activities.

Sulfonamides, including this compound, typically exert their biological effects through the inhibition of specific enzymes or receptors. Key mechanisms include:

  • Carbonic Anhydrase Inhibition : Some sulfonamide derivatives have been shown to inhibit carbonic anhydrase, an enzyme critical for maintaining acid-base balance and fluid secretion in various tissues .
  • Endothelin Receptor Modulation : Research indicates that certain sulfonamide derivatives can act as endothelin receptor antagonists, which may help mitigate conditions such as pulmonary hypertension .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. For instance:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have demonstrated significant inhibitory effects on cancer cell lines, including MCF-7 and A549 cells. The IC50_{50} values for these compounds ranged from 21.3 µM to 50 µM, indicating moderate potency against tumor proliferation .

Cardiovascular Effects

The cardiovascular implications of sulfonamide derivatives have been explored in various studies:

  • Perfusion Pressure Studies : In isolated rat heart models, certain benzenesulfonamides were shown to decrease perfusion pressure in a dose-dependent manner. This suggests a potential role in regulating cardiovascular function .
CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Compound 10.001Decreased
Compound 20.001Decreased
Compound 30.001No significant change

Case Studies and Research Findings

  • Study on Perfusion Pressure : A study conducted by Figueroa-Valverde et al. (2024) evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance in isolated rat hearts. The results indicated that specific compounds could significantly lower both parameters, suggesting a therapeutic potential for managing hypertension .
  • Antioxidant Properties : Another research highlighted the antioxidant capabilities of sulfonamides, proposing that these compounds could be developed further for antioxidant drug applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-phenyl-3-[3-(phenylsulfamoyl)benzenesulfonyl]benzene-1-sulfonamide, and how can intermediates be characterized?

  • Methodological Answer : The synthesis of sulfonamide derivatives typically involves sequential sulfonylation reactions. For example, benzenesulfonyl chloride intermediates react with amines under controlled pH (8–10) to form sulfonamide linkages . Characterization of intermediates relies on spectroscopic techniques such as 1^1H/13^13C NMR and FT-IR. highlights the use of X-ray crystallography to confirm sulfonamide geometry and hydrogen bonding patterns in related structures .

Q. How can researchers verify the purity and structural integrity of this compound during synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. For structural validation, crystallographic data (e.g., monoclinic P21/cP2_1/c symmetry parameters) from analogous sulfonamides ( ) provide reference metrics for X-ray diffraction comparisons .

Q. What are the primary pharmacological targets of sulfonamide derivatives like this compound?

  • Methodological Answer : Sulfonamides often target bacterial dihydropteroate synthase (DHPS) or human carbonic anhydrases (CAs). However, and suggest broader applications: benzenesulphonamide carboxamides exhibit anti-trypanosomal activity via binding to parasite-specific enzymes (e.g., binding energy −9.6 kcal/mol in molecular docking studies) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the reactivity and electronic properties of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) model HOMO-LUMO gaps, electrophilicity (ωω), and charge distribution. demonstrates that lower HOMO-LUMO gaps (e.g., 2.9756 eV) correlate with higher biological activity in sulfonamide carboxamides. NBO analysis further identifies stabilizing interactions (e.g., σ → σ* transitions) critical for reactivity .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or structural isomerism. Systematic SAR studies, as in , compare substituent effects (e.g., halogen vs. alkoxy groups) on activity. Meta-analyses of docking results (e.g., binding energy trends in ) and experimental IC50_{50} values help reconcile data .

Q. How can researchers optimize the synthetic yield of this compound while minimizing by-products?

  • Methodological Answer : Catalytic methods (e.g., ZnCl2_2-mediated synthesis in ) improve regioselectivity. Reaction monitoring via TLC or inline IR spectroscopy identifies intermediate formation. reports yields (e.g., 0.052g for 10e) using HCl salts to stabilize sulfonamide intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.